molecular formula C20H24N2O5S B11127231 2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenoxy]-N-(3-hydroxypropyl)acetamide

2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenoxy]-N-(3-hydroxypropyl)acetamide

Cat. No.: B11127231
M. Wt: 404.5 g/mol
InChI Key: RMTFJRHIAZDGSL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHYLPHENOXY]-N-(3-HYDROXYPROPYL)ACETAMIDE, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthetic route for this compound would likely involve the sulfonylation of the indole ring, followed by the attachment of the hydroxypropyl and acetamide groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The Fischer indole synthesis, for example, can be scaled up for industrial production by using methanesulfonic acid as a catalyst under reflux conditions in methanol .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHYLPHENOXY]-N-(3-HYDROXYPROPYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and properties .

Scientific Research Applications

2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHYLPHENOXY]-N-(3-HYDROXYPROPYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHYLPHENOXY]-N-(3-HYDROXYPROPYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or antiviral activity against certain viruses .

Properties

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

2-[4-(2,3-dihydroindol-1-ylsulfonyl)-2-methylphenoxy]-N-(3-hydroxypropyl)acetamide

InChI

InChI=1S/C20H24N2O5S/c1-15-13-17(7-8-19(15)27-14-20(24)21-10-4-12-23)28(25,26)22-11-9-16-5-2-3-6-18(16)22/h2-3,5-8,13,23H,4,9-12,14H2,1H3,(H,21,24)

InChI Key

RMTFJRHIAZDGSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)OCC(=O)NCCCO

Origin of Product

United States

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